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molecular formula C12H17FN2 B2911502 1-(4-Fluorophenyl)-3,3-dimethylpiperazine CAS No. 1226160-70-8

1-(4-Fluorophenyl)-3,3-dimethylpiperazine

Cat. No. B2911502
M. Wt: 208.28
InChI Key: IGYKBURELAZNQI-UHFFFAOYSA-N
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Patent
US09359367B2

Procedure details

To a stirred solution of 1-benzyl-4-(4-fluorophenyl)-2,2-dimethylpiperazine (4.5 g, 15.08 mmol) in methanol and ethyl acetate (5:1, 60 ml) at 25° C. was added 10% palladium on charcoal (1.605 g). The reaction mixture was stirred at 50° C. for 5 h. The progress of reaction was monitored by TLC. The reaction mixture was cooled to room temperature, filtered through a celite bed, washed with ethyl acetate (2×50 ml). The combined filtrate was concentrated under reduced pressure to obtain the title compound which was used in the next step without further purification.
Name
1-benzyl-4-(4-fluorophenyl)-2,2-dimethylpiperazine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.605 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[CH2:10][C:9]1([CH3:22])[CH3:21])C1C=CC=CC=1>CO.C(OCC)(=O)C.[Pd]>[F:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][C:9]([CH3:22])([CH3:21])[CH2:10]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
1-benzyl-4-(4-fluorophenyl)-2,2-dimethylpiperazine
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C1=CC=C(C=C1)F)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.605 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The progress of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a celite bed
WASH
Type
WASH
Details
washed with ethyl acetate (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CC(NCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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